

LY2940094 tartrate solubility in DMSO and other solvents

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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

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Application Notes and Protocols for LY2940094 Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2]} It is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and is being explored for its therapeutic potential in a variety of disorders. These application notes provide essential information on the solubility of **LY2940094 tartrate** and detailed protocols for its use in research settings.

Physicochemical Properties

Property	Value
Chemical Name	[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid
Molecular Formula	C ₂₆ H ₂₉ ClF ₂ N ₄ O ₈ S
Molecular Weight	631.0 g/mol
Appearance	Solid powder

Solubility Data

The solubility of LY2940094 can vary depending on whether it is the free base or a salt form (e.g., tartrate) and the solvent system used. The following table summarizes the available solubility data. It is important to note that for in vivo studies, LY2940094 has been formulated in a solution of 20% Captisol in 25 mM phosphate buffer (pH 3).[\[3\]](#)

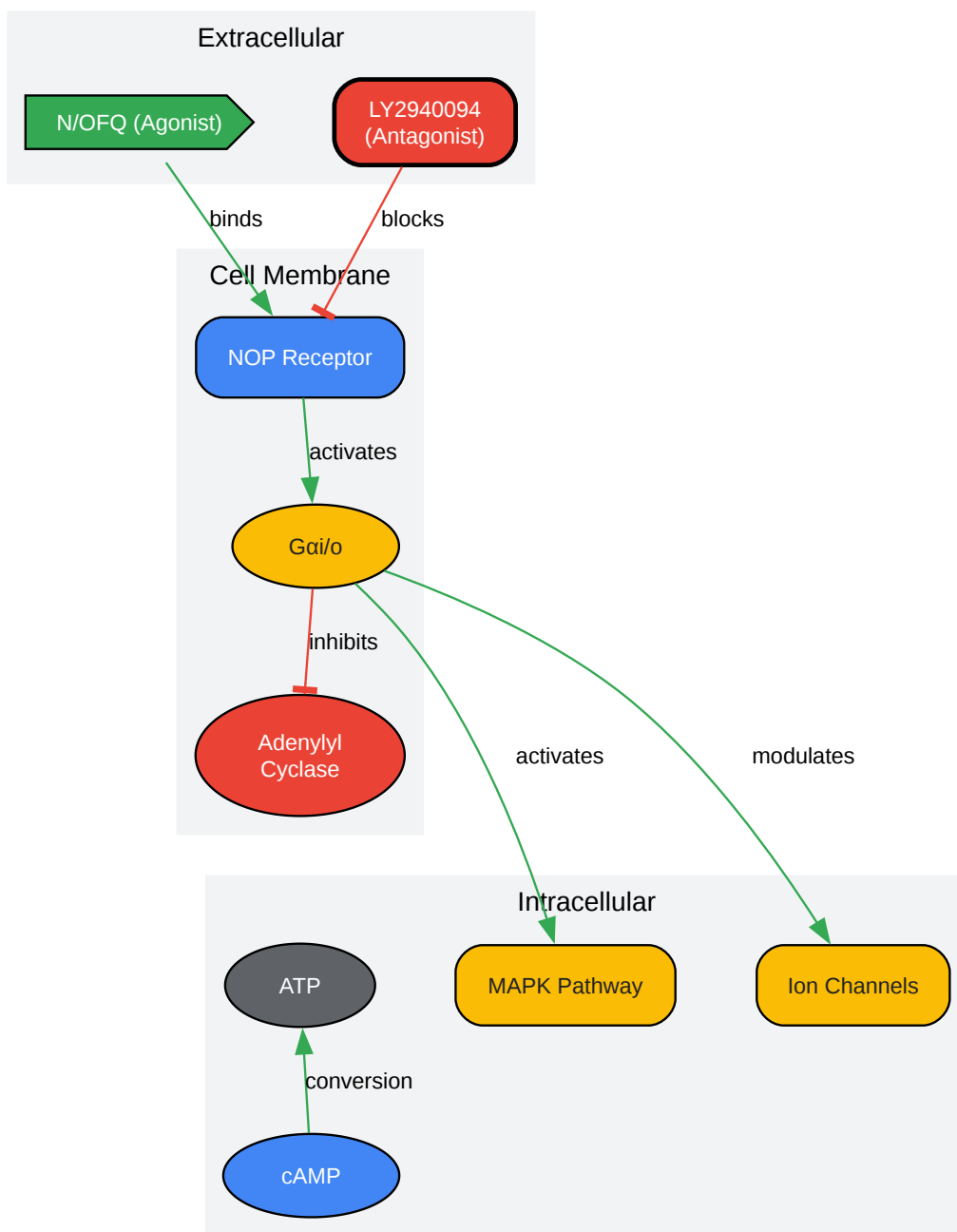
Solvent/System	Form	Concentration	Notes
DMSO	Free Base	41.67 mg/mL (86.64 mM)	Sonication is recommended to aid dissolution.
DMSO	Tartrate Salt	10 mM	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Tartrate Salt	≥ 2.5 mg/mL (3.96 mM)	The solution is clear, but the saturation point was not determined.
10% DMSO, 90% (20% SBE-β-CD in Saline)	Tartrate Salt	≥ 2.5 mg/mL (3.96 mM)	The solution is clear, but the saturation point was not determined.
10% DMSO, 90% Corn Oil	Tartrate Salt	≥ 2.5 mg/mL (3.96 mM)	

SBE- β -CD: Sulfobutylether- β -cyclodextrin

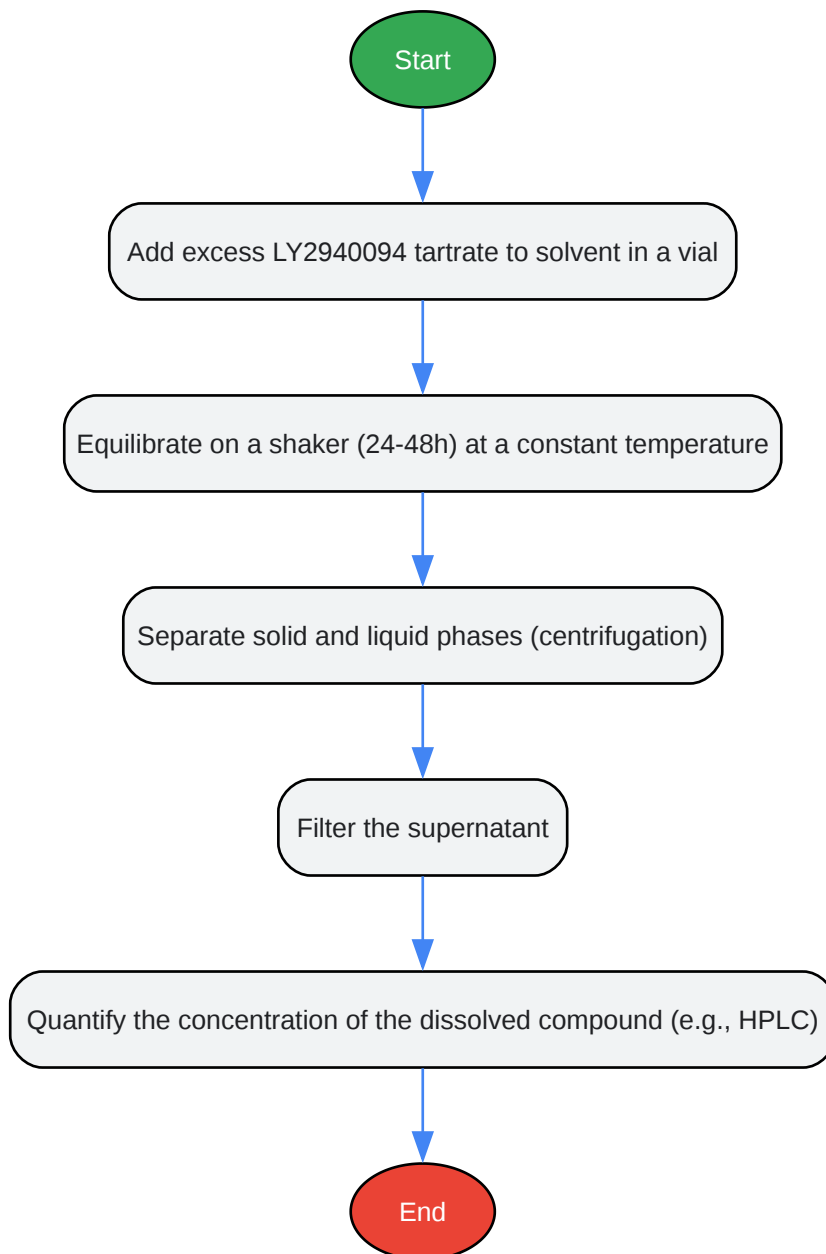
Signaling Pathway of LY2940094

LY2940094 acts as an antagonist at the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor primarily couples to inhibitory G proteins (G α i/o). Activation of the NOP receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, LY2940094 blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.

NOP Receptor Signaling Pathway and Inhibition by LY2940094



Thermodynamic Solubility Determination Workflow



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References

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- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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